molecular formula C20H21NO5 B14942631 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate

Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate

Cat. No.: B14942631
M. Wt: 355.4 g/mol
InChI Key: ZHGRCJXQOMCQNU-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is a complex organic compound that features a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole group is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE typically involves multiple steps. One common method starts with the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This intermediate is then subjected to further reactions to introduce the amino and phenyl groups, ultimately yielding the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as column chromatography and recrystallization are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition can lead to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-{[3-(1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]AMINO}PHENYL)ACETATE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with an amino phenyl acetate group. This unique structure contributes to its distinct pharmacological and chemical properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-[4-[[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino]phenyl]acetate

InChI

InChI=1S/C20H21NO5/c1-2-24-20(23)11-14-3-6-16(7-4-14)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,21H,2,9-11,13H2,1H3

InChI Key

ZHGRCJXQOMCQNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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